molecular formula C23H24N2O4 B11930760 2-((5-(3-Cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid

2-((5-(3-Cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid

Cat. No.: B11930760
M. Wt: 392.4 g/mol
InChI Key: VDUYBQLCMARXKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VB124 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of VB124 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research applications .

Chemical Reactions Analysis

Types of Reactions

VB124 primarily undergoes substitution reactions due to the presence of reactive functional groups. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions

The synthesis and reactions involving VB124 typically use common organic reagents and solvents. The compound is often dissolved in DMSO for in vitro studies, and the reactions are carried out under ambient conditions .

Major Products Formed

The major products formed from reactions involving VB124 are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .

Mechanism of Action

VB124 exerts its effects by selectively inhibiting monocarboxylate transporter 4 (MCT4). This inhibition prevents the efflux and import of lactate in cells expressing MCT4, thereby modulating cellular metabolism. The compound’s mechanism of action involves binding to the transporter and blocking its activity, which leads to an accumulation of lactate within the cell and a subsequent shift in metabolic pathways .

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[[5-(3-cyclopropyloxyphenyl)-1-phenylpyrazol-3-yl]methoxy]-2-methylpropanoic acid

InChI

InChI=1S/C23H24N2O4/c1-23(2,22(26)27)28-15-17-14-21(25(24-17)18-8-4-3-5-9-18)16-7-6-10-20(13-16)29-19-11-12-19/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,26,27)

InChI Key

VDUYBQLCMARXKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4

Origin of Product

United States

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